Mizagliflozina

Descripción general

Descripción

La mizagliflozina es un inhibidor selectivo del cotransportador 1 de sodio-glucosa (SGLT1) desarrollado inicialmente como un posible tratamiento para el estreñimiento crónico . Aunque avanzó a ensayos de fase II en humanos, no fue aprobado para uso médico. Desde entonces, se ha investigado para otras aplicaciones, incluida la mejora del deterioro cognitivo vascular en la enfermedad de los vasos pequeños .

Aplicaciones Científicas De Investigación

La mizagliflozina se ha investigado para varias aplicaciones de investigación científica:

Estreñimiento crónico: Inicialmente desarrollado como un tratamiento para el estreñimiento crónico.

Deterioro cognitivo vascular: Los estudios han demostrado que la this compound puede mejorar el deterioro cognitivo vascular en un modelo de ratón de enfermedad de los vasos pequeños.

Estreñimiento funcional: Los ensayos clínicos han evaluado la eficacia y seguridad de la this compound en pacientes con estreñimiento funcional.

Mecanismo De Acción

La mizagliflozina ejerce sus efectos inhibiendo el cotransportador 1 de sodio-glucosa (SGLT1), lo que aumenta la glucosa y el agua luminales . Esta inhibición conduce a una mejora del movimiento intestinal en pacientes con estreñimiento funcional. Los objetivos moleculares y las vías involucradas incluyen el transportador SGLT1 en el intestino.

Análisis Bioquímico

Biochemical Properties

Mizagliflozin is a selective inhibitor of SGLT1 . SGLT1 is a protein that participates in the transport of glucose across the cell membrane . Mizagliflozin interacts with this protein, inhibiting its function . This interaction is characterized by the binding of Mizagliflozin to the active site of SGLT1, preventing the transport of glucose .

Cellular Effects

Mizagliflozin has been shown to have various effects on cells. For instance, it has been found to improve vascular cognitive impairment in a mouse model of small vessel disease . It has also been shown to increase the survival rates of IL-1β-treated PC12HS cells .

Molecular Mechanism

The molecular mechanism of Mizagliflozin involves its binding to SGLT1, inhibiting the transport of glucose . This results in a decrease in intracellular glucose levels, which can have various effects on cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, Mizagliflozin has been shown to have a short half-life when administered intravenously (0.23 h) or orally (1.14 h) in rats . This suggests that Mizagliflozin is rapidly cleared from the circulation if absorbed .

Dosage Effects in Animal Models

The effects of Mizagliflozin in animal models vary with different dosages

Metabolic Pathways

Mizagliflozin is involved in the metabolic pathway of glucose transport . It interacts with the SGLT1 protein, which is a key player in this pathway . The inhibition of SGLT1 by Mizagliflozin can affect metabolic flux and metabolite levels .

Transport and Distribution

Mizagliflozin is poorly absorbed when administered orally, leading to low systemic exposure . If absorbed, Mizagliflozin is rapidly cleared from the circulation .

Subcellular Localization

Given its role as an SGLT1 inhibitor, it is likely to be localized at the cell membrane where SGLT1 is typically found .

Métodos De Preparación

La síntesis de mizagliflozina implica múltiples pasos, incluida la formación de su aglicona, KP232, en el intestino. El compuesto se absorbe pobremente cuando se administra por vía oral, lo que lleva a una baja exposición sistémica

Análisis De Reacciones Químicas

La mizagliflozina se somete a varias reacciones químicas, incluido el metabolismo a su aglicona, KP232, en el intestino. En el plasma, KP232 y su glucurónido son predominantes . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen procesos enzimáticos en el intestino y el hígado. Los principales productos formados a partir de estas reacciones son KP232 y su glucurónido.

Comparación Con Compuestos Similares

La mizagliflozina es única entre los inhibidores de SGLT1 debido a su inhibición selectiva de SGLT1 sin efectos significativos en SGLT2. Compuestos similares incluyen:

Phlorizin: Un inhibidor de SGLT no selectivo que también afecta a SGLT2.

Sotagliflozin: Un inhibidor dual de SGLT1/2.

LIK066: Actualmente en ensayos clínicos para el tratamiento de la obesidad.

La selectividad de la this compound para SGLT1 la hace particularmente útil para aplicaciones donde no se desea la inhibición de SGLT2.

Propiedades

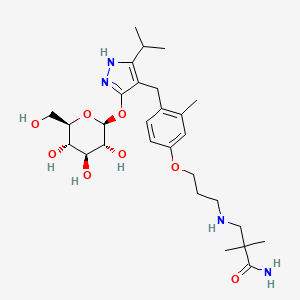

IUPAC Name |

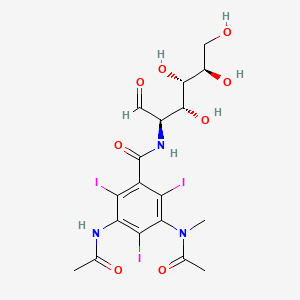

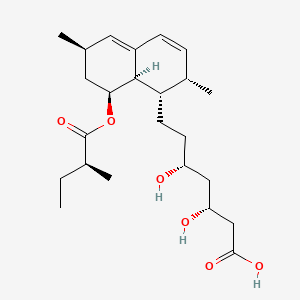

2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREHMKLEOJAVMQ-TXKDOCKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666843-10-3 | |

| Record name | Mizagliflozin [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666843103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIZAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X96A704XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.